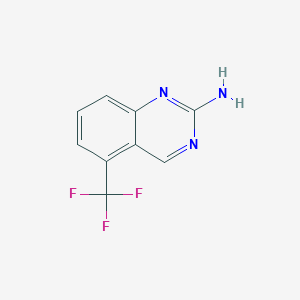

5-(Trifluoromethyl)quinazolin-2-amine

Description

Properties

IUPAC Name |

5-(trifluoromethyl)quinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3/c10-9(11,12)6-2-1-3-7-5(6)4-14-8(13)15-7/h1-4H,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNKVZXYIUDZEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NC(=NC2=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50440750 | |

| Record name | 5-(Trifluoromethyl)quinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190273-74-6 | |

| Record name | 5-(Trifluoromethyl)-2-quinazolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=190273-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Trifluoromethyl)quinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Substituted Benzamides with Trifluoroacetylating Agents

A common route involves starting from anthranilic acid derivatives or substituted benzamides bearing a trifluoromethyl group. These intermediates undergo cyclization with chloroformamidine hydrochloride or trifluoroacetimidoyl chlorides under controlled heating to form the quinazoline ring system with the trifluoromethyl group installed at the 5-position. The amine group at the 2-position is introduced or retained during this cyclization step.

- Reaction conditions typically involve heating between 150°C and 250°C, with preferred temperatures around 150–175°C for optimal yields.

- Polar, high-boiling solvents such as dimethyl sulfone or glymes (ethylene glycol dimethyl ether) are used to enhance cyclization efficiency.

- The reaction time ranges from 0.5 to 2 hours to reach completion.

Palladium-Catalyzed Carbonylative Cyclization

Recent advances include palladium-catalyzed three-component carbonylative syntheses where trifluoroacetimidoyl chlorides react with amines and carbon monoxide under Pd catalysis to form 2-(trifluoromethyl)quinazolin-4(3H)-ones, which can be further converted to the target amine.

- Typical catalysts: Pd on activated carbon (Pd/ACFs), with triphenylphosphine as ligand.

- Base: Sodium carbonate.

- Solvent: Dry 1,4-dioxane.

- Reaction temperature: 100°C.

- Reaction time: 12 hours.

- Yields reported for related quinazolinone products are high (up to 89%).

Reduction and Functional Group Transformations from Nitro or Cyano Precursors

Another classical approach involves preparing 5-substituted quinazoline intermediates via nitration or cyanation of halogenated benzene derivatives, followed by reduction and cyclization steps:

- Nitro-substituted intermediates are reduced using tin chloride or catalytic hydrogenation to corresponding triaminoquinazolines.

- Diazotization and copper(I) cyanide reactions convert amino groups to cyano groups.

- Subsequent reductive coupling with arylamines yields the quinazoline derivatives.

- This method, however, involves multiple steps and diazotization, which can be avoided by direct cyclization methods.

Detailed Reaction Sequences and Conditions

| Step | Starting Material | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | 2-cyano-4-substituted-3-alkylbenzeneamines | Chloroformamidine hydrochloride, 150–175°C, 0.5–2 h, polar solvent (dimethyl sulfone preferred) | 5-alkyl-6-substituted-2,4-quinazolinediamines | Efficient cyclization, avoids diazotization |

| 2 | 2,6-dihalo-3-nitrotoluenes | Nitration with concentrated nitric acid | Nitro-substituted intermediates | Precursor for reduction |

| 3 | Nitro intermediates | Reduction with SnCl2 or catalytic hydrogenation | Triaminoquinazolines | Key intermediate for further functionalization |

| 4 | Triaminoquinazolines | Diazotization with nitrous acid, Cu(I) cyanide | 5-substituted-6-cyano-2,4-quinazolinediamines | Multi-step, less preferred |

| 5 | 5-substituted-6-cyano-2,4-quinazolinediamines | Reductive coupling with arylamines | Target quinazoline derivatives | Final functionalization |

Representative Experimental Data

- In a palladium-catalyzed carbonylative synthesis, trifluoroacetimidoyl chloride (0.2 mmol) was reacted with an amine (0.4 mmol) in the presence of Pd/ACFs (1 mol%), PPh3 (5 mol%), and Na2CO3 (2 equiv) in dry 1,4-dioxane at 100°C for 12 hours, yielding 2-trifluoromethylquinazolin-4(3H)-one derivatives in 82–89% yield.

- Cyclization of 2-cyano-4-substituted-3-alkylbenzeneamines with chloroformamidine hydrochloride in dimethyl sulfone at 150–175°C for 1 hour gave 5-alkyl-6-substituted-2,4-quinazolinediamines in high purity and yield.

Advantages and Limitations of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Direct cyclization with chloroformamidine hydrochloride | Fewer steps, avoids diazotization, good yields, scalable | Requires high temperature, polar high-boiling solvents |

| Palladium-catalyzed carbonylative synthesis | High selectivity, mild conditions, good yields | Requires Pd catalyst, longer reaction time |

| Multi-step nitration, reduction, diazotization | Established chemistry, versatile | Multi-step, hazardous diazotization, lower overall efficiency |

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)quinazolin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinazoline derivatives.

Reduction: Reduction reactions can modify the functional groups on the quinazoline ring.

Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as stannous chloride dihydrate and sodium borohydride are used.

Substitution: Reagents like trifluoromethyl iodide and various nucleophiles are employed.

Major Products

The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can have different chemical and biological properties .

Scientific Research Applications

5-(Trifluoromethyl)quinazolin-2-amine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)quinazolin-2-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as Werner helicase, which is involved in DNA repair and replication. This inhibition can lead to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Positional Isomers: 6-(Trifluoromethyl)quinazolin-2-amine

- Structure : The trifluoromethyl group is at position 6 instead of 5 (CAS: 190273-94-0; similarity score: 0.65) .

- Impact : Positional isomerism alters electronic distribution and steric interactions. The 6-CF₃ derivative may exhibit reduced binding affinity in kinase assays due to unfavorable steric clashes compared to the 5-CF₃ analogue .

Pyrimidine Analogues: 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine

Fluoro-Substituted Quinazolines: 6-Fluoroquinazolin-4(3H)-one Derivatives

- Structure : Features a fluorine atom at position 6 and a ketone at position 4 (e.g., compounds 5a–j in ).

- Impact : Fluorine’s electronegativity enhances metabolic stability but provides weaker electron-withdrawing effects compared to -CF₃. These derivatives showed anticonvulsant activity in rodent models, suggesting distinct biological targets compared to 5-(trifluoromethyl)quinazolin-2-amine .

Kinase-Targeting Analogues: 6-Arylquinazolin-4-amines

- Structure : Substituted aryl groups at position 6 and an amine at position 4 (e.g., compounds in ).

- Impact : The 4-amine group facilitates hydrogen bonding with kinase ATP-binding pockets, whereas the 2-amine in this compound may engage different residues. Microwave-assisted Suzuki coupling in these analogues improves synthetic efficiency but requires specialized equipment .

Adenosine Receptor Antagonists: Quinazoline Derivatives with Piperidine Chains

- Structure : Compounds like 9t and 9u () feature piperidine-hexyl/heptyl chains linked to the quinazoline core.

- Impact: The flexible alkyl chains enhance solubility and membrane permeability, but the absence of a -CF₃ group reduces electron-withdrawing effects critical for receptor binding. These compounds showed moderate A2A adenosine receptor antagonism (IC₅₀: 10–100 nM) .

Physicochemical and Pharmacological Data

Biological Activity

5-(Trifluoromethyl)quinazolin-2-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of Quinazoline Derivatives

Quinazoline derivatives, including this compound, are recognized for their pharmacological potential. They exhibit a wide range of biological activities, including:

- Anticancer

- Antimicrobial

- Antiviral

- Anti-inflammatory

The trifluoromethyl group enhances the lipophilicity of these compounds, improving their ability to penetrate biological membranes and interact with cellular targets .

The mechanisms through which this compound exerts its effects include:

- Inhibition of Protein Kinases : The compound targets various protein kinases involved in cancer cell proliferation and survival.

- DNA Intercalation : It can intercalate into DNA, disrupting replication and transcription processes .

- Modulation of Biochemical Pathways : By interacting with specific enzymes, it can influence metabolic pathways critical for cancer progression and microbial resistance .

Anticancer Activity

The anticancer efficacy of this compound has been evaluated in various studies. The following table summarizes the IC50 values against different cancer cell lines:

These values indicate significant cytotoxicity, comparable to established anticancer agents like gefitinib.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial effects against various pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Pseudomonas aeruginosa | Modulator of virulence factors | |

| Fusarium moniliforme | Significant antifungal activity |

Case Studies

Case Study 1: Anticancer Mechanism Exploration

A study investigated the apoptotic effects of a series of quinazoline derivatives, including this compound. Results showed that the compound induced apoptosis in cancer cells by activating caspase pathways and inhibiting cell migration .

Case Study 2: Antimicrobial Efficacy

Another research focused on the role of this compound in modulating virulence factors in Pseudomonas aeruginosa strains associated with cystic fibrosis. The study revealed that it significantly reduced the expression of key virulence factors, suggesting potential therapeutic applications in managing infections caused by this pathogen .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-(Trifluoromethyl)quinazolin-2-amine, and what are their mechanistic considerations?

- Answer : The synthesis typically involves coupling reactions between trifluoromethyl-substituted precursors and quinazoline scaffolds. For example, Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., Pd(PPh₃)₄) under microwave-assisted conditions (150°C, 1 h) can introduce aryl groups to the quinazoline core . Mechanistically, the trifluoromethyl group’s electron-withdrawing nature may necessitate optimized base selection (e.g., Na₂CO₃) to stabilize intermediates.

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Answer : Use a combination of ¹H/¹³C NMR to confirm proton environments (e.g., NH₂ at δ ~6.5 ppm) and trifluoromethyl signals (δ ~110–120 ppm in ¹⁹F NMR). High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) can validate molecular weight (e.g., [M+H]⁺ = 268.0957 for C₁₀H₈F₃N₃). Purity (>95%) should be confirmed via HPLC with trifluoroacetic acid/acetonitrile gradients .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

- Answer : Begin with in vitro cytotoxicity screening (e.g., MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤50 µM. Parallel antimicrobial testing (MIC assays) against Gram-positive/negative bacteria can identify dual activity. Structural analogs like thiazol-2-amines have shown IC₅₀ values <10 µM in similar setups .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the trifluoromethylquinazoline amination step?

- Answer : Low yields often stem from steric hindrance or competing side reactions. Use DFT calculations to model transition states and identify optimal solvents (e.g., DMF vs. THF). Introduce microwave irradiation (e.g., 150°C, 1 h) to enhance reaction kinetics, as demonstrated in palladium-catalyzed couplings . Additionally, evaluate protecting groups (e.g., Boc) for the amine to prevent undesired byproducts .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Answer : Discrepancies may arise from solvation effects or protein flexibility. Employ molecular dynamics simulations (e.g., 100 ns trajectories) to assess target binding stability. For example, analogs like 5-arylthiazol-2-amines showed improved agreement between predicted and observed IC₅₀ values after incorporating explicit water models . Validate findings using isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives?

- Answer : Systematically vary substituents on the quinazoline ring (e.g., electron-donating/-withdrawing groups) and assess impacts on bioactivity. For instance, substituting the 4-position with a benzodioxole moiety increased antitumor activity by 3-fold in related thiazol-2-amines . Use CoMFA/CoMSIA models to correlate electronic parameters (Hammett σ) with activity trends .

Q. What analytical methods are critical for detecting degradation products in stability studies?

- Answer : Employ LC-MS/MS with C18 columns and gradient elution (0.1% formic acid in H₂O/MeOH) to identify hydrolytic or oxidative byproducts. For example, trifluoromethyl groups are prone to hydrolysis under acidic conditions, forming carboxylic acid derivatives. Accelerated stability testing (40°C/75% RH, 6 months) with HPLC-UV monitoring can quantify degradation kinetics .

Methodological Notes

- Data Analysis : Use non-linear regression (e.g., GraphPad Prism) for dose-response curves (IC₅₀ calculations).

- Statistical Validation : Apply ANOVA with Tukey’s post-hoc test for multi-group comparisons (p < 0.05 significance).

- Safety : Handle trifluoromethyl intermediates in fume hoods due to potential toxicity (NFPA hazard code: H3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.